2-(4-Morpholinyl)-1,3-thiazol-4-ol

Kinase Inhibition Oncology Immunology

2-(4-Morpholinyl)-1,3-thiazol-4-ol (CAS 19983-32-5) is the unsubstituted core claimed in patents for selective PI3K inhibitors. The morpholine-thiazole framework provides a privileged pharmacophore for lead generation targeting PI3K/AKT/mTOR. The free 4-hydroxy group is a direct synthetic handle for SAR and combinatorial library synthesis. Ideal for non-sulfonamide carbonic anhydrase inhibitor development and Gram-negative antibacterial research. Procure this foundational building block to maintain freedom-to-operate while accelerating the identification of novel, patentable leads.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23g/mol
CAS No. 19983-32-5
Cat. No. B504795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Morpholinyl)-1,3-thiazol-4-ol
CAS19983-32-5
Molecular FormulaC7H10N2O2S
Molecular Weight186.23g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CS2)O
InChIInChI=1S/C7H10N2O2S/c10-6-5-12-7(8-6)9-1-3-11-4-2-9/h5,10H,1-4H2
InChIKeyPDPNDTMAECQGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(4-Morpholinyl)-1,3-thiazol-4-ol (CAS 19983-32-5) as a Core Scaffold for Kinase and Enzyme Inhibitor Development


2-(4-Morpholinyl)-1,3-thiazol-4-ol (CAS 19983-32-5) is a heterocyclic building block characterized by a thiazole ring directly substituted with a morpholine moiety at the 2-position . This specific substitution pattern creates a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for the development of phosphoinositide 3-kinase (PI3K) inhibitors and other enzyme modulators [1]. Its primary value proposition lies in being the foundational, unelaborated core from which a vast array of potent, selective, and patentable derivatives are synthesized [2]. The compound is commercially available from multiple vendors with a typical standard purity of 95% .

Why 2-(4-Morpholinyl)-1,3-thiazol-4-ol Cannot Be Substituted by Generic Thiazole or Morpholine Analogs in Targeted Research


Generic substitution of the 2-(4-morpholinyl)-1,3-thiazol-4-ol core with other thiazole derivatives or simple morpholines is not feasible for projects requiring a specific, versatile, and patent-relevant scaffold for further functionalization. The unique combination of a morpholine nitrogen directly attached to the thiazole C2 position, alongside a free 4-hydroxy group, provides a distinct molecular framework. This specific architecture is explicitly claimed in patents as a key feature for selective PI3K inhibition [1] and has been identified as a privileged structure for accessing diverse biological activities, including carbonic anhydrase inhibition [2]. Substituting this with a different thiazole regioisomer (e.g., 2-aminothiazole) or a non-fused morpholine compound would fundamentally alter the hydrogen-bonding profile, electronic properties, and the crucial synthetic handle for generating the vast combinatorial libraries described in recent literature [3].

Quantitative Differentiation of 2-(4-Morpholinyl)-1,3-thiazol-4-ol: Key Evidence for Scientific Selection


Kinase Inhibition: Core Scaffold in a Patent for Selective PI3K Inhibitors

A series of thiazole derivatives specifically substituted in the 2-position by a morpholin-4-yl moiety, which includes the core structure of 2-(4-Morpholinyl)-1,3-thiazol-4-ol, are claimed as selective inhibitors of PI3K enzymes [1]. While the parent compound is not the active drug substance, its core structure is a defining feature of the claimed invention, in contrast to other thiazole derivatives substituted at different positions (e.g., 4- or 5-substituted analogs) or with alternative amine moieties like piperazine, which would not fall under this specific patent family and may exhibit different selectivity profiles [1].

Kinase Inhibition Oncology Immunology

Carbonic Anhydrase Inhibition: Functionalized Derivatives Show High Potency Against bCA-II

Derivatives of the morpholine-thiazole scaffold, based on the 2-(4-Morpholinyl)-1,3-thiazol-4-ol core, have been designed and screened as bovine carbonic anhydrase II (bCA-II) inhibitors [1]. A derivative with a 4-para-nitrophenyl N-ethyl-morpholine substitution was the most potent in the study, exhibiting an IC50 of 14.68 µM [1]. This demonstrates the viability of the core for generating potent, non-sulfonamide CA inhibitors. In contrast, many standard CA inhibitors, such as acetazolamide, rely on a sulfonamide group for zinc binding, which can lead to different selectivity and pharmacokinetic profiles [2].

Carbonic Anhydrase Glaucoma Medicinal Chemistry

Antimicrobial Potential: Baseline Activity of a Related Derivative Against E. coli

A derivative of the 2-morpholino-thiazole scaffold has demonstrated a Minimum Inhibitory Concentration (MIC) of 1 µg/mL against Escherichia coli 257 in vitro . This baseline activity, while for a specific elaborated analog, establishes the core's potential in antibacterial research. Many simple thiazole or morpholine compounds lack significant antibacterial activity; this data point suggests the hybrid scaffold, derived from 2-(4-Morpholinyl)-1,3-thiazol-4-ol, is a more promising starting point for optimization .

Antimicrobial Resistance Antibacterial SAR

Commercial Purity and Quality Control: Verifiable Specification from a Reputable Vendor

Commercial sourcing of 2-(4-Morpholinyl)-1,3-thiazol-4-ol is supported by verifiable quality control data. Vendor Bidepharm provides the compound with a standard purity of 95% and offers batch-specific quality inspection reports, including NMR, HPLC, and GC analyses . This level of quality assurance is a key differentiator from other suppliers that may only state a purity percentage without offering verifiable analytical data, which is critical for reproducibility in research .

Chemical Sourcing Purity Analysis Quality Control

Scaffold Versatility: Documented as a Key Building Block for a Vast Combinatorial Library

A comprehensive review on the functionalized morpholine-thiazole scaffold explicitly identifies compounds like 2-(4-Morpholinyl)-1,3-thiazol-4-ol as a core structure for a huge volume of derivatives used in modern medicinal chemistry [1]. The review highlights its utility in generating combinatorial libraries, a key advantage over more rigid or less synthetically versatile heterocyclic analogs [1]. The documented synthetic strategies for this specific scaffold demonstrate its adaptability for late-stage functionalization, a feature not equally shared by all thiazole isomers [1].

Medicinal Chemistry Drug Discovery Scaffold Hopping

High-Impact Application Scenarios for 2-(4-Morpholinyl)-1,3-thiazol-4-ol in Drug Discovery and Chemical Biology


Lead Generation for PI3K-Related Drug Discovery Programs

As the core scaffold claimed in patents for selective PI3K inhibitors [1], 2-(4-Morpholinyl)-1,3-thiazol-4-ol is ideally suited for medicinal chemistry groups initiating a new lead generation campaign targeting the PI3K/AKT/mTOR pathway. By procuring the unsubstituted core, researchers can systematically explore structure-activity relationships (SAR) around the thiazole ring while maintaining the crucial 2-morpholino substitution, which is key for PI3K isoform selectivity. This approach directly aligns with freedom-to-operate considerations and can accelerate the identification of novel, patentable lead compounds for oncology or immunology applications [1].

Development of Non-Sulfonamide Carbonic Anhydrase Inhibitors

Given the demonstrated potency of morpholine-thiazole derivatives against bovine CA-II (IC50 = 14.68 µM for the lead compound) [2], 2-(4-Morpholinyl)-1,3-thiazol-4-ol serves as an essential starting material for developing next-generation, non-sulfonamide CA inhibitors. This is particularly relevant for targets like glaucoma, where novel chemotypes with improved selectivity over sulfonamide-based drugs are actively sought [2]. Researchers can utilize the free 4-hydroxy group on the thiazole ring as a synthetic handle to append diverse moieties and optimize binding affinity and pharmacokinetic properties.

Antibacterial Drug Discovery Against Gram-Negative Pathogens

The reported MIC of 1 µg/mL against E. coli for a related 2-morpholino-thiazole derivative validates the scaffold's potential in antibacterial research . In an era of rising antimicrobial resistance (AMR), the 2-(4-Morpholinyl)-1,3-thiazol-4-ol core represents a non-traditional starting point for developing new antibacterial agents. Its procurement supports SAR studies aimed at optimizing potency, spectrum, and overcoming resistance mechanisms in Gram-negative bacteria .

Diversity-Oriented Synthesis and Combinatorial Library Construction

The scaffold's documented versatility in one-pot and multistage reactions makes it an ideal building block for diversity-oriented synthesis (DOS) and the generation of large combinatorial libraries [3]. Researchers can leverage the established synthetic methodologies for the morpholine-thiazole core to rapidly create and screen hundreds to thousands of unique analogs. This high-throughput approach to hit identification and lead optimization is significantly streamlined when starting with a well-characterized, commercially available, and analytically verified building block like 2-(4-Morpholinyl)-1,3-thiazol-4-ol [3].

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